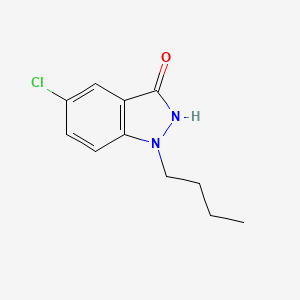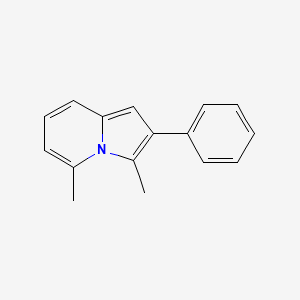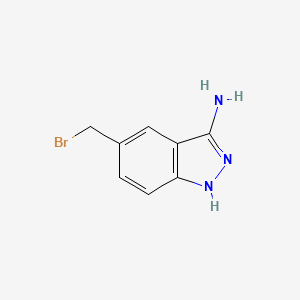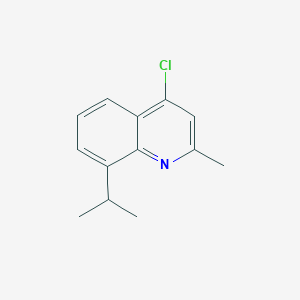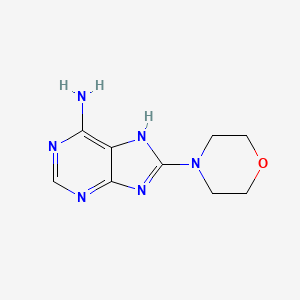
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
The synthesis of (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride typically involves the reaction of 2-(trifluoromethyl)benzenecarboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidoyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the imidoyl chloride group to amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The imidoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification or inhibition of their function .
Comparación Con Compuestos Similares
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride can be compared with other similar compounds such as:
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group but differ in their reactivity and applications.
Trifluoromethanesulfonamides: These compounds are used as reagents and catalysts in organic synthesis and have different functional properties compared to imidoyl chlorides.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidoyl chloride group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H5ClF3NO |
|---|---|
Peso molecular |
223.58 g/mol |
Nombre IUPAC |
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+ |
Clave InChI |
QKICFEIYQLMRAK-NTUHNPAUSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C(=N\O)/Cl)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)


